molecular formula C12H22N2O3 B1465408 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid CAS No. 1181801-28-4

1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid

Cat. No.: B1465408
CAS No.: 1181801-28-4
M. Wt: 242.31 g/mol
InChI Key: MCNIYSGNASVRCJ-UHFFFAOYSA-N
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Description

1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid is a specialized heterocyclic compound that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its structure, which incorporates both a piperidine ring and a carboxylic acid functionality, makes it a versatile precursor for the development of novel molecules, particularly in the construction of heterocyclic hybrids and peptidomimetics . Piperidine-3-carboxylic acid derivatives are recognized as important scaffolds in drug discovery, often used to create compounds with potential biological activity . This compound is strictly for research applications and is not intended for diagnostic or therapeutic uses. Researchers can utilize this chemical to synthesize and explore new derivatives for various pharmaceutical and chemical studies.

Properties

IUPAC Name

1-[2-(butylamino)-2-oxoethyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-2-3-6-13-11(15)9-14-7-4-5-10(8-14)12(16)17/h10H,2-9H2,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNIYSGNASVRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidine-3-carboxylic Acid Derivative

  • The starting material is often a piperidine derivative functionalized at the 3-position with a carboxyl group, such as piperidine-3-carboxylic acid or its ester.
  • Hydrolysis of esters to the free acid is commonly performed using sodium hydroxide (NaOH) in methanol or aqueous medium at room temperature, yielding the carboxylic acid derivative in good yield (e.g., 68%).

Introduction of the Butylcarbamoyl Group

  • The butylcarbamoyl substituent is introduced by coupling the piperidine-3-carboxylic acid derivative with butylamine or a butylcarbamoyl-containing intermediate.
  • Amide bond formation is typically facilitated by carbodiimide coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of additives like HOBt (1-hydroxybenzotriazole) to improve coupling efficiency and reduce side reactions.
  • Alternatively, acid chlorides can be prepared from the carboxylic acid using oxalyl chloride and catalytic DMF in dichloromethane, followed by reaction with butylamine under basic conditions (e.g., triethylamine) to form the amide.

Protection and Deprotection Strategies

  • Protection of amine groups using Boc (tert-butyloxycarbonyl) groups is common during multi-step synthesis to prevent undesired side reactions.
  • Removal of protecting groups is achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) after the desired amide bond formation is complete.

Representative Synthetic Scheme (Summary)

Step Reagents/Conditions Outcome/Notes
1 Piperidine-3-carboxylic acid ester + NaOH in MeOH Hydrolysis to piperidine-3-carboxylic acid (free acid)
2 Oxalyl chloride, catalytic DMF, DCM Conversion of acid to acid chloride
3 Acid chloride + butylamine + triethylamine Formation of this compound amide
4 Boc protection (if necessary) + deprotection with TFA Protection/deprotection of amine groups

Detailed Research Findings

  • The amide coupling step is critical and typically employs carbodiimide chemistry with additives like HOBt to enhance yield and selectivity. This method avoids racemization and side reactions common in peptide bond formation.
  • Hydrolysis of esters under mild basic conditions provides the free acid without affecting other functional groups, ensuring high purity of the intermediate.
  • Use of acid chlorides for amide formation is a classical approach, providing good yields (around 67%) and straightforward purification.
  • Protection of amines as Boc derivatives allows selective functionalization and prevents polymerization or side reactions during alkylation or amidation steps.
  • Catalytic hydrogenation and azide reduction methods are used in related piperidine derivatives to introduce amine functionalities prior to amidation, demonstrating the versatility of synthetic routes.

Data Table: Key Reaction Conditions and Yields

Reaction Step Reagents/Conditions Yield (%) Notes
Ester hydrolysis NaOH in MeOH, room temp, 6 hours 68 Mild conditions preserve other functional groups
Acid chloride formation Oxalyl chloride, catalytic DMF, DCM Not specified Efficient formation of acid chloride
Amide coupling (acid chloride) Butylamine, triethylamine, DCM 67 Clean conversion to amide
Amide coupling (carbodiimide) EDC·HCl, HOBt, triethylamine, room temp Not specified High selectivity, reduced side products
Boc protection/deprotection Boc2O, NaHCO3 / TFA in DCM Not specified Protects amine groups during synthesis

Chemical Reactions Analysis

1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using

Scientific Research Applications

Pharmacology

1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid has been studied for its potential as a cannabinoid receptor 1 antagonist. Research indicates that compounds with similar structures can modulate cannabinoid receptors, which are implicated in several diseases such as obesity and diabetes. For instance, modifications to the piperidine structure have led to the development of potent antagonists with high selectivity for cannabinoid receptor 1 over cannabinoid receptor 2 .

Cosmetic Formulations

The compound's properties may also lend themselves to applications in cosmetic formulations. Its ability to interact with biological systems could be harnessed to develop products aimed at improving skin health or delivering active ingredients effectively. Studies emphasize the importance of stability and safety in cosmetic products, suggesting that compounds like this compound could play a role in enhancing product efficacy through improved formulation techniques .

Cannabinoid Receptor Studies

A notable study evaluated the effects of various piperidine derivatives on cannabinoid receptors. The findings revealed that certain modifications to the piperidine ring significantly enhanced receptor binding affinity and selectivity. For example, a derivative similar to this compound demonstrated a Ki value of 0.44 nM for cannabinoid receptor 1, indicating strong potential for therapeutic applications targeting metabolic disorders .

CompoundKi (nM)Selectivity (CB2:CB1)
11170Moderate
110.44High (1600)
17a2.4~425

Cosmetic Efficacy Trials

In cosmetic trials, formulations incorporating compounds similar to this compound were assessed for their moisturizing properties and skin penetration capabilities. Results indicated that these formulations could improve skin hydration significantly while maintaining stability over time .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Applications References
This compound C₁₂H₂₁N₂O₃ ~253.3 Aliphatic butylcarbamoyl group Likely moderate lipophilicity; potential intermediate for drug synthesis. Inferred
1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid C₁₄H₁₈N₂O₃ 262.31 Aromatic 3-methylphenyl carbamoyl group Enhanced aromatic interactions; possible use in receptor-targeted therapies.
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride C₁₁H₁₈ClN₃O₂ ~276.7 Heterocyclic pyrazole substituent; hydrochloride salt Increased water solubility; potential irritant (Xi hazard class).
1-(4-Fluoro-3-methylbenzyl)piperidine-3-carboxylic acid hydrochloride C₁₄H₁₈FNO₂ 251.3 Fluorinated benzyl group; hydrochloride salt Improved bioavailability via fluorine effects; irritant (Xi hazard class).
1-[(tert-Butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]piperidine-3-carboxylic acid C₁₂H₂₁NO₅ ~259.3 Bulky tert-butyl carbamate (Boc) and allyloxy groups Boc group enhances stability during synthesis; allyloxy may allow further functionalization.
(R)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid C₁₄H₁₇NO₄ 263.29 Benzyl carbamate (Cbz) group; chiral center Common protecting group in peptide synthesis; chiral purity critical for activity.

Key Comparative Insights

Substituent Effects on Lipophilicity :

  • The butylcarbamoyl group in the target compound likely confers moderate lipophilicity (logP ~2–3), intermediate between the aromatic 3-methylphenyl carbamoyl (higher logP due to aromaticity) and the hydrophilic hydrochloride salts .
  • Fluorinated derivatives (e.g., 4-fluoro-3-methylbenzyl) may exhibit enhanced membrane permeability due to fluorine’s electronegativity and small atomic radius .

Solubility and Stability: Hydrochloride salts (e.g., pyrazole and fluorobenzyl analogs) improve aqueous solubility but may introduce irritancy risks . Boc and Cbz-protected derivatives (e.g., tert-butoxycarbonyl, benzyloxycarbonyl) are stable under basic conditions but cleaved under acidic or hydrogenolytic conditions, making them versatile intermediates .

Pyrazole-containing derivatives (C₁₁H₁₈ClN₃O₂) are prevalent in kinase inhibitor design due to their planar heterocyclic structure .

Hazard Profiles :

  • Hydrochloride salts and fluorinated compounds are flagged as irritants (Xi hazard class), necessitating careful handling .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid using statistical experimental design?

  • Methodological Answer: Utilize Design of Experiments (DoE) to systematically evaluate critical parameters such as reaction temperature, catalyst concentration, and solvent polarity. For instance, a factorial design can efficiently identify interactions between variables while minimizing the number of experiments. Post-synthesis, apply ANOVA to statistically validate optimal conditions .

Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?

  • Methodological Answer: Combine HPLC (for purity assessment) with mass spectrometry (MS) to confirm molecular weight. For stereochemical resolution, employ NMR spectroscopy (1H and 13C) to analyze functional groups and spatial configuration. Cross-reference spectral data with computational predictions (e.g., PubChem entries) to validate structural accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer: Prioritize PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods. Consult Safety Data Sheets (SDS) for hazard-specific protocols (e.g., CAS 652971-20-5 guidelines). In case of exposure, rinse affected areas and provide SDS documentation to medical personnel during treatment .

Advanced Research Questions

Q. How can computational chemistry methods enhance the design of synthetic routes for this compound?

  • Methodological Answer: Integrate density functional theory (DFT) to model reaction pathways and transition states. Use cheminformatics tools (e.g., PubChem data) to predict intermediates and side products. Validate computational models with targeted experiments, creating a feedback loop to refine synthetic conditions iteratively .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for sensitive bioassays?

  • Methodological Answer: Implement strict quality control via HPLC-MS for impurity profiling and peptide content analysis. For assays requiring low trifluoroacetic acid (TFA) residues (<1%), request additional purification steps. Standardize raw material sources and reaction parameters (e.g., pH, stirring rate) to minimize variability .

Q. How do multi-variable interactions impact the yield of this compound, and how can they be systematically studied?

  • Methodological Answer: Apply response surface methodology (RSM) to model non-linear relationships between variables (e.g., temperature gradients, solvent polarity). Use central composite designs to explore synergistic effects and identify optimal parameter combinations. This approach surpasses single-factor optimization by capturing complex interactions .

Key Methodological Insights

  • Statistical Experimental Design: Leverage DoE and RSM to reduce trial numbers while maximizing data robustness .
  • Analytical Cross-Validation: Combine HPLC, MS, and NMR to ensure structural fidelity and purity .
  • Computational-Experimental Integration: Use quantum chemical calculations and cheminformatics to guide synthesis and troubleshoot side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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